Walphos SL-W008-1

Description

Significance of Asymmetric Catalysis in Modern Synthetic Chemistry

Asymmetric catalysis is a pivotal technology in contemporary chemistry, providing an atom-economical and highly efficient method for the synthesis of chiral molecules. frontiersin.orgnih.gov Many pharmaceuticals and biologically active compounds are chiral, and often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful. chiralpedia.com Consequently, the ability to selectively synthesize a single enantiomer is of paramount importance. frontiersin.org Asymmetric catalysis, through the use of a small amount of a chiral catalyst, can generate large quantities of an enantiomerically enriched product, making it a highly sought-after and sustainable approach in both academic research and industrial-scale production. lidsen.comfrontiersin.orgchinesechemsoc.org The development of novel and more effective catalytic systems continues to push the boundaries of what is possible in chemical synthesis. nih.govchinesechemsoc.org

Overview of Chiral Ligands in Homogeneous Catalysis

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. Chiral ligands are organic molecules that bind to a central metal atom to form a chiral catalyst complex. thieme-connect.comrsc.org These ligands are crucial as they are responsible for transferring stereochemical information to the substrate, thereby inducing enantioselectivity in the reaction. acs.org The electronic and steric properties of a chiral ligand can be finely tuned to optimize the reactivity and selectivity of the catalyst for a specific transformation. scbt.com The diversity of chiral ligand scaffolds, ranging from those with central, axial, or planar chirality, has been instrumental in the success of asymmetric catalysis. mdpi.comacs.org

Historical Context and Development of Walphos Ligands

The Walphos family of ligands emerged from a collaborative research effort aimed at developing novel diphosphine ligands for asymmetric catalysis. chimia.ch These ligands are characterized by a ferrocene (B1249389) backbone, which provides a rigid and sterically defined framework. chimia.chresearchgate.net The development of the Walphos ligands was a significant advancement in the field, offering a modular and highly effective system for a range of catalytic reactions, particularly asymmetric hydrogenations. acs.orgiucr.org One notable success of a Walphos-type ligand is its application in a key step of the industrial synthesis of the hypertension drug aliskiren. iucr.org

Evolution of Ferrocene-Based Chiral Ligands

Ferrocene, with its unique "sandwich" structure and the resulting planar chirality, has proven to be a privileged scaffold in the design of chiral ligands. mdpi.comnih.govrsc.org The journey of ferrocene-based ligands began with early examples that demonstrated their potential in asymmetric synthesis. rsc.org Over the years, extensive research has led to the development of a vast array of ferrocenyl ligands with diverse structures and applications. nih.govrsc.org These ligands often incorporate additional elements of chirality, such as stereogenic carbon centers or phosphorus atoms, leading to highly effective and selective catalysts. mdpi.comnih.gov The modular nature of ferrocene allows for systematic modifications, enabling chemists to create libraries of ligands and screen for optimal performance in various catalytic transformations. chimia.chsioc-journal.cn Well-known families of ferrocene-based ligands, in addition to Walphos, include Josiphos, Taniaphos, and Mandyphos. chimia.chresearchgate.netethz.ch

Position of Walphos SL-W008-1 within the Walphos Ligand Family

The Walphos ligand family is a class of ferrocene-based diphosphine ligands. iucr.org this compound is a specific member of this family, distinguished by its particular substitution pattern. chemicalbook.comsolvias.com The general structure of Walphos ligands features a 1,2-disubstituted ferrocene core with a phosphine-containing side chain at the 1-position and a substituted phenyl group also bearing a phosphine (B1218219) moiety at the 2-position. iucr.orgnih.gov The modularity of the Walphos design allows for variations in the substituents on both phosphine groups, leading to a library of ligands with different steric and electronic properties. scbt.comchimia.ch

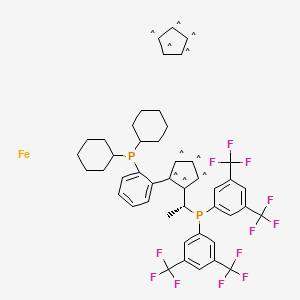

This compound is specifically defined as (R)-1-[(R)-2-[2-(Dicyclohexylphosphino)phenyl]ferrocenyl]ethylbis[3,5-bis(trifluoromethyl)phenyl]phosphine. chemicalbook.comsolvias.comdoi.org This structure features bulky dicyclohexylphosphino and electron-withdrawing bis(3,5-bis(trifluoromethyl)phenyl)phosphino groups. chemicalbook.comsolvias.com These features impart specific catalytic properties, and this compound has been utilized as a chiral ligand in transition metal-catalyzed reactions, such as asymmetric hydrogenations. patentoppositions.orggoogle.com

Chemical Compound Information

| Identifier | Value |

| Compound Name | This compound chemicalbook.commoldb.com |

| Synonyms | (R)-1-[(R)-2-[2-(DICYCLOHEXYLPHOSPHINO)PHENYL]FERROCENYL]ETHYLBIS[3,5-BIS(TRIFLUOROMETHYL)PHENYL]PHOSPHINE chemicalbook.com, (r,r)-1-{1-[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ethyl}-2-[2-(dicyclohexylphosphino)phenyl]ferrocene moldb.com |

| CAS Number | 494227-32-6 chemicalbook.commoldb.com, 821009-34-1 solvias.comsinocompound.com |

| Molecular Formula | C46H44F12FeP2 chemicalbook.comsolvias.commoldb.com |

| Molecular Weight | 942.61 g/mol chemicalbook.commoldb.com, 942.62 g/mol solvias.com |

| Appearance | Yellow to orange powder sinocompound.com |

Structure

2D Structure

Properties

InChI |

InChI=1S/C41H39F12P2.C5H5.Fe/c1-25(34-16-10-17-35(34)36-15-8-9-18-37(36)55(30-11-4-2-5-12-30)31-13-6-3-7-14-31)54(32-21-26(38(42,43)44)19-27(22-32)39(45,46)47)33-23-28(40(48,49)50)20-29(24-33)41(51,52)53;1-2-4-5-3-1;/h8-10,15-25,30-31H,2-7,11-14H2,1H3;1-5H;/t25-;;/m1../s1 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSNPQORPLUHYID-KHZPMNTOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC([C]1[CH][CH][CH][C]1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)P(C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F.[CH]1[CH][CH][CH][CH]1.[Fe] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C]1[CH][CH][CH][C]1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)P(C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F.[CH]1[CH][CH][CH][CH]1.[Fe] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H44F12FeP2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

942.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Walphos Sl W008 1 and Analogues

General Synthetic Strategies for Ferrocene-Based Diphosphine Ligands

The construction of ferrocene-based diphosphine ligands, including the Walphos family, often relies on a modular approach. chimia.ch A common strategy involves the diastereoselective ortho-lithiation of readily available chiral ferrocenyl precursors, such as (R)- or (S)-(1-dimethylamino-ethyl)ferrocene, followed by reaction with an electrophile. chimia.ch Subsequent nucleophilic substitution of the dimethylamino group allows for the introduction of various phosphine (B1218219) moieties. chimia.ch This method provides a high degree of flexibility, enabling the preparation of a wide array of ligands with different substitution patterns on a common ferrocenyl backbone. chimia.ch

Another key strategy is the use of cross-coupling reactions to construct the ligand backbone. nih.govacs.org For instance, Negishi coupling has been successfully employed to build the biferrocene backbone of Walphos analogues diastereoselectively from two different nonracemic ferrocene (B1249389) fragments. nih.govacs.orgresearchgate.net This approach is crucial for creating unsymmetrically substituted biferrocenes. researchgate.net The unique electronic properties and spatial arrangement of the ferrocene framework contribute significantly to the catalytic activity of the resulting phosphine ligands in reactions like C-C, C-N, and C-O bond formation. google.com

Specific Synthetic Approaches to Walphos SL-W008-1 Precursors and Derivatives

The synthesis of this compound and its derivatives leverages specific and often highly optimized reaction sequences to construct the complex molecular architecture.

Coupling Reactions in Ligand Backbone Construction

A pivotal step in the synthesis of many Walphos analogues is the construction of the biferrocene backbone via a Negishi coupling reaction. nih.govacs.orgacs.org This palladium-catalyzed cross-coupling reaction typically involves an organozinc compound and an organohalide. For example, the backbone of certain Walphos analogues is constructed by coupling (R)-1-(N,N-dimethylamino)ethylferrocene with a 2-bromoiodoferrocene derivative. nih.govacs.org The choice of catalyst system, such as [Pd2(dba)3]·CHCl3/tris(2-furyl)phosphine (tfp), is critical for achieving high diastereoselectivity and yield. nih.govacs.org This method allows for the selective formation of the desired diastereomer with a C2-symmetric biferrocene-2,2"-diyl backbone. nih.govacs.org The ability to use different nonracemic ferrocene fragments provides a modular route to a variety of biferrocene-based ligands. nih.govacs.orgresearchgate.net

Functionalization of Phosphine Moieties

Once the ferrocene backbone is established, the introduction and modification of the phosphine groups are crucial for tuning the ligand's electronic and steric properties. This functionalization can be achieved through various methods. One common approach involves the reaction of a lithiated ferrocene intermediate with a chlorophosphine, such as chlorodiphenylphosphine, to introduce the phosphine moiety. acs.org

Alternatively, phosphine-boranes can serve as stable intermediates for the functionalization of the phosphine group. nih.gov Tertiary phosphine-boranes can be deprotonated and reacted with electrophiles to introduce a variety of substituents on the phosphorus atom. nih.gov Secondary phosphine-boranes can also be functionalized in the presence of a base. nih.gov This methodology offers a versatile route to a wide range of phosphine-borane derivatives which can then be deprotected to yield the desired phosphine ligands. nih.gov The protection of the phosphine functionality, for instance as a phosphine oxide or a phosphine-borane, is sometimes necessary to prevent unwanted side reactions during other synthetic steps. acs.orgmdpi.com For example, the oxidation of an aminophosphine (B1255530) to a phosphine oxide can be achieved using hydrogen peroxide. acs.org

Enantioselective Synthesis and Diastereomeric Control

The stereochemistry of Walphos ligands is a critical determinant of their efficacy in asymmetric catalysis. Therefore, achieving high enantioselectivity and diastereomeric control during synthesis is paramount. The synthesis of Walphos analogues often starts from enantiopure ferrocene precursors, such as (R)-1-(N,N-dimethylamino)ethylferrocene. nih.govchimia.chacs.orgresearchgate.net

The diastereoselectivity of the key coupling reactions is a major focus. In the Negishi coupling to form the biferrocene backbone, the use of enantiopure ferrocene fragments allows for the diastereoselective synthesis of the desired product. nih.govacs.orgresearchgate.net For instance, coupling (R)-1-(N,N-dimethylamino)ethylferrocene with an enantiopure (S)-2-haloferrocene derivative can lead to a specific diastereomer of the biferrocene intermediate. nih.govacs.orgacs.org The separation of diastereomers, if formed, can often be accomplished by chromatography. acs.org The absolute configurations of the resulting ligands and their intermediates are typically confirmed by X-ray diffraction studies. nih.govacs.org

Scalability and Process Optimization in Ligand Preparation

The successful application of Walphos ligands in industrial processes necessitates scalable and optimized synthetic routes. mdpi.com For ligands like this compound, which are used in the synthesis of active pharmaceutical ingredients (APIs), process development focuses on improving efficiency, reducing costs, and ensuring consistent quality. mdpi.comwindows.netnih.gov

Optimization strategies may include the selection of more readily available starting materials, improving the efficiency of key steps, and minimizing the need for purification techniques like chromatography. windows.net For example, in the development of a process for the drug divarasib, an improved catalyst system using (R,R)-chiraphite as the ligand for a Negishi coupling step eliminated the need for chromatographic purification, making the process more scalable. windows.net Furthermore, the development of data-driven, multi-objective optimization workflows, sometimes employing machine learning, can accelerate the identification of optimal ligands and reaction conditions, leading to significant improvements in yield, stereoselectivity, and regioselectivity. nih.govchemrxiv.org Such approaches are crucial for making the synthesis of complex ligands like this compound and its analogues viable on a large scale. nih.govchemrxiv.org

Catalytic Applications of Walphos Sl W008 1

Asymmetric Hydrogenation Reactions

Walphos SL-W008-1, a member of the Walphos family of ligands, is a chiral diphosphine ligand utilized in asymmetric catalysis. scbt.com These ligands are known to form stable eight-membered chelate rings when complexed with transition metals. acs.orgnih.gov Specifically, this compound has been identified as an effective ligand in homogeneous asymmetric hydrogenation reactions, particularly with transition metals such as rhodium and ruthenium. patentoppositions.orggoogleapis.com It has been cited in processes for producing key chiral intermediates for the manufacture of Neprilysin (NEP) inhibitors. google.comgoogle.com

Hydrogenation of Olefinic Substrates

The rhodium-catalyzed asymmetric hydrogenation of olefinic substrates is a key application for the this compound ligand. It has been employed in the synthesis of chiral pyrrole (B145914) derivatives, which are important intermediates for pharmaceuticals. google.comgoogle.com For instance, in a patented process, a catalyst system comprising a rhodium precursor like Rh(nbd)₂BF₄ and this compound is used for the hydrogenation of a specific tetrasubstituted enamine double bond within a pyrrole ring structure. patentoppositions.org

The enantioselectivity achieved with this compound is governed by a combination of electronic and steric factors inherent to its structure. scbt.com The ligand features two distinct phosphino (B1201336) groups that create a specific chiral environment around the metal center.

Electronic Effects : The bis[3,5-bis(trifluoromethyl)phenyl]phosphino group is strongly electron-withdrawing. This electronic feature significantly influences the Lewis acidity of the coordinated metal center, which can enhance catalytic activity and selectivity in certain reactions. scbt.comrsc.org

Steric Effects : The bulky dicyclohexylphosphino group on the other side of the ligand imposes significant steric hindrance. solvias.com This steric demand plays a crucial role in differentiating the two faces of a prochiral substrate as it coordinates to the catalyst, thereby directing the hydrogenation to occur with high enantioselectivity. researchgate.net The interplay between the bulky, electron-donating dicyclohexylphosphino moiety and the electron-withdrawing diarylphosphino group is a key design feature of the Walphos ligand family. researchgate.net

The primary documented application for this compound is in the asymmetric hydrogenation of highly substituted, heterocyclic olefins, such as pyrrole derivatives used as intermediates for NEP inhibitors. patentoppositions.orggoogle.comgoogle.com In this context, it has shown high efficacy.

However, the performance of this compound can be highly substrate-dependent, which defines its limitations. In a screening of ligands for the asymmetric hydrogenation of a different, non-heterocyclic substrate, a catalyst with this compound provided the product with very low enantioselectivity. unimi.it This highlights that despite its effectiveness for specific industrial applications, its broader utility may be limited, and catalyst screening remains essential.

| Substrate | Catalyst System | Conversion (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|

| (R)-5-Biphenyl-4-ylmethyl-3-methyl-2-oxo-2,5-dihydro-pyrrole-1-carboxylic acid tert-butyl ester | Rh(nbd)₂BF₄ / SL-W008-1 | >99.5 | >98 (diastereomeric excess) | patentoppositions.org |

| Substituted Olefin (Substrate 9) | HG-II / SL-W008-1 | 21-27 | 8-9 | unimi.it |

Hydrogenation of Ketone Substrates

The Walphos family of ligands is generally recognized for its potential in the enantioselective hydrogenation of ketones. researchgate.netacs.org Ruthenium complexes are typically employed for these transformations. acs.orgnih.gov While the Walphos class shows promise for reducing carbonyl compounds, specific, detailed research findings on the performance of this compound in ketone hydrogenation are not extensively reported in the literature. acs.orggoogleapis.com However, some patents list it as a potential ligand for such transformations, suggesting its consideration within the broader screening of catalysts for ketone reduction. googleapis.com

Hydrogenation of Imine and N-Heteroaromatic Substrates

The asymmetric hydrogenation of N-heteroaromatic compounds is a challenging but important transformation for the synthesis of biologically active molecules. unimi.it this compound has proven to be a highly effective ligand for the hydrogenation of a specific class of N-heteroaromatic substrates. google.comgoogle.com Its most notable application is the rhodium-catalyzed hydrogenation of a substituted 2,5-dihydro-pyrrole derivative, which is a key step in the synthesis of a pharmaceutical intermediate. patentoppositions.orggoogleapis.com The success in this area demonstrates the ligand's ability to effectively catalyze the reduction of C=N bonds within a heterocyclic system, achieving very high diastereoselectivity. patentoppositions.org

Other Asymmetric Transformations Catalyzed by this compound

Beyond hydrogenation, Walphos-type ligands have been applied in other enantioselective catalytic reactions. acs.org While broad applications for SL-W008-1 are not widely documented, a notable example highlights the critical role of its electronic properties in a different type of transformation.

In a copper-hydride-catalyzed 1,4-reduction of a β,γ-unsaturated ynenoate, a Walphos ligand with 3,5-bis(trifluoromethyl)phenyl groups, matching the electronic character of SL-W008-1, was instrumental. rsc.org The electron-withdrawing nature of the ligand is thought to generate a more Lewis acidic copper catalyst, which was crucial for achieving nearly perfect 1,4-selectivity and excellent enantioselectivity. rsc.org This demonstrates that the unique electronic signature of this compound can be leveraged for high performance in other types of asymmetric transformations beyond hydrogenation.

| Substrate | Catalyst System | Conversion (%) | Selectivity (1,4:1,6) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| Ynenoate | Cu(OAc)₂ / Ligand 17* | >99 | >20:1 | 99 | rsc.org |

*Ligand 17 is a Walphos ligand with 3,5-bis(trifluoromethyl)phenyl groups, electronically analogous to SL-W008-1. rsc.org

Asymmetric Larock Isoquinoline (B145761) Synthesis

The Larock isoquinoline synthesis is a powerful method for constructing 3,4-disubstituted isoquinolines. strem.comresearchgate.net While research into asymmetric variants of this reaction has been documented, the direct application of this compound has not been explicitly reported in available literature. However, a closely related analog, Walphos SL-W002-1, has been successfully employed in the first palladium-catalyzed asymmetric Larock isoquinoline synthesis. strem.comgelest.com In this transformation, the use of a Pd(OAc)₂/Walphos SL-W002-1 catalytic system afforded axially chiral 3,4-disubstituted isoquinolines in yields up to 98% and with high enantiomeric ratios (up to 97.5:2.5 er). strem.comgelest.com This successful application underscores the potential of the Walphos ligand framework in facilitating challenging annulation reactions to create complex, chirally-defined heterocyclic structures. strem.comresearchgate.netamadischem.com

Enantioselective Carbon-Carbon Bond Forming Reactions

This compound has demonstrated significant efficacy in enantioselective carbon-carbon bond forming reactions, which are fundamental transformations in organic synthesis. rsc.orgacs.org The unique electronic properties of SL-W008-1, which features 3,5-bis(trifluoromethyl)phenyl groups, make it particularly effective in certain catalytic systems. acs.org

A notable application is in the copper-catalyzed conjugate reduction of ynenoates. acs.org In a systematic study, the use of the electron-withdrawing Walphos ligand SL-W008-1 (referred to as ligand 17 in the study) with a copper catalyst resulted in quantitative reaction conversion, nearly complete 1,4-selectivity, and an outstanding enantioselectivity of 99% ee. acs.org This result was superior to that of other examined ligands, including other Walphos and Josiphos derivatives, suggesting that the electronic nature of SL-W008-1 creates a more Lewis acidic copper catalyst, which enhances coordination and selectivity. acs.org

Furthermore, a "Walphos-8 derived Cu-catalyst system" has been utilized in the enantioselective reductive coupling of ketones with a cyclic allenamide to produce valuable syn-1,2-aminoalcohol synthons. nih.gov This process achieved good yields with variable enantioselectivities. nih.gov Additionally, patents have disclosed the use of a rhodium catalyst, specifically Rh(nbd)₂BF₄, in combination with this compound for the asymmetric hydrogenation of a precursor to produce biaryl-substituted 4-aminobutyric acid derivatives. beilstein-journals.org Rhodium catalysts modified by (R)-xylyl-WALPHOS have also been shown to provide high levels of enantioselectivity in the reductive coupling of conjugated enynes with various aldehydes and ketones.

Hydrofunctionalization Reactions

Hydrofunctionalization reactions, which involve the addition of an H-X moiety across a double or triple bond, are highly atom-economical methods for creating molecular complexity. The Walphos ligand class has been successfully applied in several such transformations, including hydrosilylation and hydroallylation.

In the field of hydrosilylation, catalysts derived from the Walphos class of ligands (specifically L15–L22 in one study) combined with a rhodium precursor were shown to be effective in the desymmetrization of diarylmethanols via enantioselective silylation of arene C-H bonds, affording products with high enantiomeric excesses.

More directly, copper hydride (CuH) catalysis has emerged as a powerful tool for hydrofunctionalization. In the CuH-catalyzed stereoselective hydroallylation of vinylboronic esters, a Walphos ligand was found to provide optimal results, delivering the desired products with enantioselectivities of up to 99% ee. Similarly, a Walphos-derived copper catalyst was instrumental in the reductive coupling of ketones and a cyclic allenamide, which proceeds through a hydrofunctionalization-type mechanism. nih.gov These applications highlight the utility of the Walphos scaffold in guiding the stereochemical outcome of various hydrofunctionalization processes.

Comparative Catalytic Performance with Other Chiral Ligands

The efficacy of a chiral ligand is best understood through direct comparison with other established ligand families under identical reaction conditions. This compound has been evaluated against prominent ligands such as Josiphos and BINAP, revealing that its performance is highly dependent on the specific chemical transformation.

Comparison with Josiphos, BINAP, and Related Systems

In a ligand screening for the asymmetric hydrogenation of a specific substrate using a ruthenium-based catalyst, this compound demonstrated modest performance compared to other privileged ligands. While (S)-BINAP and Josiphos SL-J002-2 both achieved 100% conversion, this compound yielded significantly lower conversions of 21% (in a DCM/iPrOH solvent system) and 27% (in a THF/MeOH solvent system). The enantioselectivity was also much lower, at 8-9% ee for this compound, compared to 82-89% ee for (S)-BINAP and 66% ee for Josiphos SL-J002-2.

However, in a different reaction—the copper-catalyzed conjugate reduction of ynenoates—the outcome was reversed. acs.org In this case, Josiphos ligands provided promising but mixed results in terms of regioselectivity. acs.org In contrast, the electron-deficient this compound (identified as ligand 17 in the study) delivered superior results, achieving quantitative conversion with almost exclusive 1,4-selectivity and an exceptional 99% ee. acs.org This superior performance was attributed to the unique electronic properties imparted by the 3,5-bis(trifluoromethyl)phenyl substituents on the Walphos ligand, which are not present on the compared Josiphos ligands. acs.org These contrasting results underscore that no single ligand is universally superior; the optimal choice is dictated by the specific substrate and reaction mechanism.

Analysis of Selectivity and Conversion Rates

The selectivity and conversion rates achieved with this compound are highly context-dependent, as illustrated by comparative studies.

In the asymmetric hydrogenation screening mentioned previously, this compound was found to be less active and selective than both BINAP and Josiphos under the tested conditions.

| Ligand | Solvent System | Conversion (%) | ee (%) |

|---|---|---|---|

| (S)-BINAP | DCM/iPrOH (1:4) | 100 | 82 |

| (S)-BINAP | THF/MeOH (4:1) | 100 | 89 |

| Josiphos SL-J002-2 | DCM/iPrOH (1:4) | 100 | 66 |

| Josiphos SL-J002-2 | THF/MeOH (4:1) | 100 | 66 |

| This compound | DCM/iPrOH (1:4) | 21 | 8 |

| This compound | THF/MeOH (4:1) | 27 | 9 |

Conversely, in the copper-catalyzed 1,4-conjugate reduction of ynenoates, this compound significantly outperformed other ligands, including members of the Josiphos family. acs.org Its electron-withdrawing nature was critical for achieving high regioselectivity and enantioselectivity. acs.org

| Ligand | Conversion | Regioselectivity (1,4- vs 1,6-reduction) | ee (%) |

|---|---|---|---|

| Josiphos (tert-butyl derived, L13) | High | Moderate | Not Determined |

| Josiphos (xylyl derived, L14) | High | Improved | Not Determined |

| This compound (L17) | Quantitative | Essentially Complete 1,4- | 99 |

Mechanistic Investigations and Computational Studies

Elucidation of Catalytic Cycle Pathways

The catalytic efficacy of Walphos SL-W008-1 is intrinsically linked to its coordination with transition metal centers. The electronic and steric properties of the ligand play a crucial role in shaping the entire catalytic cycle, from reactant coordination to product release.

This compound has demonstrated considerable versatility, forming highly active and selective catalysts with a range of transition metals, most notably rhodium, ruthenium, and palladium.

Rhodium: In rhodium-catalyzed asymmetric hydrogenation, the this compound ligand is instrumental in creating a chiral environment around the metal center. The catalytic cycle typically involves the coordination of the olefin substrate to the rhodium-hydride complex, followed by migratory insertion of the hydrogen atoms, and finally, reductive elimination of the saturated product. The specific coordination of the Walphos ligand dictates the facial selectivity of the olefin approach, thereby determining the stereochemical outcome of the reaction.

Ruthenium: Ruthenium complexes bearing Walphos-type ligands have proven to be powerful catalysts for asymmetric hydrogenation of various functional groups. acs.orgnih.gov The mechanism often involves the formation of a ruthenium-hydride species which then participates in the hydrogenation process. mdpi.com The electronic properties of the Walphos ligand influence the reactivity of the ruthenium center, while its steric bulk directs the stereoselective transfer of hydrogen to the substrate.

Palladium: In palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, the catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. researchgate.net The use of bulky and electron-rich phosphine (B1218219) ligands like this compound can significantly enhance the rates of both oxidative addition and reductive elimination, leading to more efficient catalytic systems. nih.gov The specific geometry imposed by the Walphos ligand around the palladium center is critical for facilitating these key steps and preventing unwanted side reactions.

A comparative analysis of these metal centers reveals that the choice of metal can significantly impact the catalytic activity and selectivity, with the Walphos ligand playing a crucial role in modulating these properties for each specific metal.

| Metal Center | Key Catalytic Steps | Influence of Walphos Ligand |

| Rhodium | Oxidative Addition, Migratory Insertion, Reductive Elimination | Enforces chiral environment, dictates facial selectivity |

| Ruthenium | Hydride formation, Hydrogen transfer | Modulates reactivity, directs stereoselective H-transfer |

| Palladium | Oxidative Addition, Transmetalation, Reductive Elimination | Enhances rates of key steps, stabilizes catalytic intermediates |

The precise and predictable nature of asymmetric catalysis with this compound stems from specific and well-defined interactions between the chiral ligand and the substrate within the coordination sphere of the metal. These interactions, which are a combination of steric repulsion and attractive non-covalent forces, are responsible for differentiating between the two prochiral faces of the substrate, leading to the preferential formation of one enantiomer.

Theoretical Approaches to Enantioselectivity Origin

To gain a deeper, quantitative understanding of the factors governing enantioselectivity, researchers have turned to theoretical and computational chemistry. These methods allow for the detailed examination of transition states and the subtle energy differences that dictate the stereochemical outcome of a reaction.

Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms of catalytic reactions and the origins of enantioselectivity. rsc.orgresearchgate.netresearchgate.net By calculating the energies of various intermediates and transition states along the reaction pathway, DFT can identify the stereoselectivity-determining step and elucidate the key interactions responsible for chiral induction.

For systems employing phosphine ligands similar to Walphos, DFT studies have revealed that the enantioselectivity arises from the energetic preference for one diastereomeric transition state over the other. nih.gov These energy differences, though often small, are sufficient to lead to high enantiomeric excesses. The calculations can pinpoint specific steric clashes or stabilizing electronic interactions between the ligand and the substrate in the favored transition state.

The enantioselectivity observed with this compound is a direct consequence of the steric and electronic effects exerted by the ligand in the transition state of the stereodetermining step.

Steric Effects: The bulky substituents on the phosphorus atoms of the Walphos ligand create a highly congested and well-defined chiral pocket around the metal center. This steric hindrance forces the substrate to approach the metal in a specific orientation, minimizing steric clashes. The ferrocenyl group also contributes significantly to the steric environment. nih.gov

Electronic Effects: The electronic properties of the phosphine groups and the ferrocene (B1249389) backbone influence the electron density at the metal center. This, in turn, affects the strength of the metal-substrate bond and the energetics of the catalytic cycle. Electron-donating or electron-withdrawing substituents on the ligand can be used to fine-tune the electronic properties of the catalyst and optimize its performance for a particular reaction.

A summary of these effects is presented in the table below:

| Effect | Description | Impact on Enantioselectivity |

| Steric | Repulsive forces due to the spatial arrangement of atoms. | Creates a chiral pocket that directs the substrate to a specific orientation, favoring one transition state. |

| Electronic | Influence of electron-donating or -withdrawing groups on the metal center. | Modulates the strength of metal-substrate interactions, affecting the relative energies of diastereomeric transition states. |

Application of Machine Learning in Catalyst Design and Prediction

The vast and complex nature of catalyst design has led to the exploration of machine learning (ML) as a powerful tool to accelerate the discovery of new and improved catalysts. umich.eduaiche.orgscispace.comumn.edu By training algorithms on large datasets of catalyst structures and their corresponding performance, ML models can identify subtle structure-activity relationships and predict the efficacy of novel catalysts. arxiv.org

While specific applications of machine learning to the design of this compound are not yet widely reported, the general approach holds immense promise for this class of ligands. For instance, a machine learning workflow has been described for the multi-objective optimization of catalytic reactions that employ chiral bisphosphine ligands, including a Walphos derivative. nih.gov Another study utilized a library of 192 chiral rhodium catalysts, which included a Walphos ligand, to build a predictive model for asymmetric hydrogenation. rsc.org

These models can utilize descriptors derived from DFT calculations, such as steric and electronic parameters, to build predictive models for enantioselectivity. rsc.org This data-driven approach can guide the synthesis of new Walphos analogues with tailored properties for specific applications, reducing the reliance on time-consuming and resource-intensive trial-and-error experimentation. The future of catalyst development will likely involve a synergistic combination of high-throughput experimentation, computational modeling, and machine learning to navigate the vast chemical space of chiral ligands and discover the next generation of highly effective catalysts.

High-Throughput Experimentation Data Analysis

A comprehensive review of publicly available scientific literature and research databases did not yield specific high-throughput experimentation (HTE) data for the chemical compound this compound. While broader HTE studies on asymmetric hydrogenation have been conducted, and have included various ligands from the Walphos family, detailed screening results explicitly identifying the performance of this compound within these large datasets are not available. Consequently, no specific data tables detailing its catalytic activity or enantioselectivity under various reaction conditions can be provided at this time.

Featurization of Catalyst Structures for Predictive Modeling

Similarly, a detailed account of the specific featurization of the this compound catalyst structure for predictive modeling is not present in the current body of scientific literature. Research into the application of machine learning for catalyst discovery has explored various methods for the mathematical representation of catalyst structures, a process known as featurization. These methods often involve the calculation of a range of descriptors to quantify the steric and electronic properties of the ligands.

Typical descriptors used for phosphine-based ligands in such models include:

Steric Descriptors: These quantify the bulkiness of the ligand, which is crucial for determining the stereochemical outcome of a reaction. Examples include parameters like the Tolman cone angle and percent buried volume (%Vbur), which measures the percentage of a sphere around the metal center that is occupied by the ligand.

Geometric Descriptors: These describe the spatial arrangement of the ligand when coordinated to a metal center.

Electronic Descriptors: These characterize the electron-donating or -withdrawing nature of the ligand. Common electronic descriptors are derived from quantum chemical calculations and can include properties such as the HOMO-LUMO gap, Natural Bond Orbital (NBO) charges on the donor atoms and the metal, and the occupancies of lone pair orbitals.

While these are the general approaches used for featurizing catalyst structures in predictive modeling, the specific application of these methods to generate a set of descriptors for this compound has not been explicitly documented in published research. Therefore, a data table of its specific computational descriptors for use in predictive modeling cannot be compiled.

Structure Activity Relationships and Ligand Design Principles

Impact of Ferrocene (B1249389) Backbone Chirality on Catalysis

The Walphos ligand family, to which SL-W008-1 belongs, is characterized by a ferrocene-based backbone that possesses multiple chiral elements. scbt.com Specifically, these ligands feature planar chirality (designated as Rp or Sp) on the ferrocene cyclopentadienyl (B1206354) (Cp) ring and central chirality at the α-carbon of the ethyl side chain. This combination of chiral elements is fundamental to establishing a well-defined and rigid chiral pocket around the coordinated metal center, which is crucial for achieving high enantioselectivity in catalytic reactions. scbt.comacs.org

The replacement of the phenyl ring in the standard ferrocenyl-aryl backbone of Walphos ligands with a second ferrocene unit to create biferrocene-based analogues has been a key area of investigation. acs.orgnih.gov This modification significantly alters the ligand's geometry and, consequently, the structure of the resulting metal complexes. acs.org Studies comparing Walphos ligands with their biferrocene analogues in rhodium- and ruthenium-catalyzed asymmetric hydrogenations have shown that this change in the backbone can lead to profound differences in catalytic outcomes. acs.orgacs.org For instance, the replacement of the backbone not only changes the enantiomeric excess (ee) of the product but can, in some cases, even reverse the absolute configuration of the predominant enantiomer. acs.org This demonstrates that the backbone is not merely a passive scaffold but an integral component that actively influences the spatial arrangement of the phosphine (B1218219) groups and the substrate's approach to the catalytic center. acs.orgacs.org Upon complexation with transition metals, Walphos ligands typically form eight-membered chelate rings, and the specific geometry of the ferrocene backbone dictates the conformation of this ring, thereby impacting selectivity. acs.orgnih.gov

Influence of Phosphine Substituents on Catalytic Efficiency and Selectivity

The identity of the phosphine substituents on the Walphos ligand is a critical determinant of its catalytic performance, influencing both efficiency and selectivity through steric and electronic effects. scbt.com Walphos SL-W008-1, with the chemical name (R)-1-[(R)-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino] ethyl]-2-[2-(dicyclohexylphosphino)phenyl]ferrocene, exemplifies a ligand with two electronically and sterically distinct phosphine groups. solvias.comsolvias.comgoogle.com One phosphorus atom is attached to bulky, electron-donating dicyclohexyl groups, while the other is bonded to electron-withdrawing 3,5-bis(trifluoromethyl)phenyl groups. solvias.comsolvias.com

This differentiation is a deliberate design choice. The bulky and strongly σ-donating dicyclohexylphosphine (B1630591) group can enhance catalytic activity by promoting strong coordination to the metal and facilitating substrate activation. scbt.com Conversely, the bis[3,5-bis(trifluoromethyl)phenyl]phosphino group is strongly electron-withdrawing, which can modulate the electronic properties of the metal center, influencing catalyst stability and selectivity. scbt.comsolvias.com The systematic variation of these phosphine groups across the Walphos family allows for the fine-tuning of the ligand's properties for specific catalytic applications.

| Ligand | Phosphine Substituent 1 (on ethyl side chain) | Phosphine Substituent 2 (on phenyl ring) |

|---|---|---|

| This compound | Bis[3,5-bis(trifluoromethyl)phenyl] | Dicyclohexyl |

| Walphos SL-W001-1 | Bis[3,5-bis(trifluoromethyl)phenyl] | Diphenyl |

| Walphos SL-W002-1 | Diphenyl | Diphenyl |

| Walphos SL-W003-1 | Dicyclohexyl | Diphenyl |

| Walphos SL-W009-1 | Di(3,5-xylyl) | Di(3,5-xylyl) |

| Walphos SL-W012-1 | Di-tert-butyl | Diphenyl |

Ligand Structural Modifications and Analogues of this compound

To further understand structure-activity relationships and develop improved catalysts, several structural modifications and analogues of the Walphos family have been synthesized and evaluated. acs.orgsolvias.comsigmaaldrich.com

A significant modification involves replacing the 2-(phosphino)phenyl portion of the Walphos backbone with a second phosphino-ferrocene unit, creating biferrocene-based analogues. acs.orgacs.org These analogues have been synthesized and tested in asymmetric hydrogenations, with their performance compared directly to the original Walphos ligands. acs.orgnih.gov

The introduction of a biferrocene backbone in place of the ferrocenyl-aryl structure results in notable changes to the ligand's conformational flexibility and the geometry of its metal complexes. acs.orgnih.gov For example, superposition of palladium complexes revealed that while the ethyl side chain position remains similar, the position of the phosphorus atom attached to the backbone is significantly different due to the geometric disparity between a six-membered aryl ring and a five-membered ferrocene Cp ring. acs.org While these biferrocene analogues have shown high performance in specific applications, such as the hydrogenation of 2-methylcinnamic acid to a product with 92% ee, studies suggest that the original Walphos ligands may have a broader scope of applicability. acs.org The modification underscores the sensitive dependence of catalytic activity on the precise nature of the ligand backbone. acs.orgacs.org

This compound is itself a prime example of a trifluoromethylated derivative, featuring two CF₃ groups on each of the phenyl rings of one of its phosphine moieties. solvias.comsigmaaldrich.com The incorporation of trifluoromethyl (CF₃) groups is a common strategy in ligand design to modulate electronic properties. The strong electron-withdrawing nature of CF₃ groups decreases the electron density on the phosphorus atom and, by extension, on the coordinated metal center. This can enhance the metal's electrophilicity, potentially increasing its reactivity towards certain substrates. Other members of the Walphos family, such as SL-W001-1 and its enantiomer SL-W001-2, also incorporate the bis[3,5-bis(trifluoromethyl)phenyl]phosphino group, highlighting the utility of this feature in the rational design of catalysts for reactions like asymmetric hydrogenation. solvias.comsolvias.comsigmaaldrich.com

Rational Design Strategies for Enhanced Catalytic Performance

The development of this compound and its analogues is a clear illustration of rational design strategies aimed at optimizing catalysts for asymmetric synthesis. scbt.comsolvias.com These strategies are centered on the systematic modification of the ligand structure to precisely control the steric and electronic environment of the metal center.

Key principles in the design of the Walphos family include:

Tuning Steric and Electronic Parameters: As shown by the diverse array of phosphine substituents in the Walphos series, chemists can systematically alter steric bulk and electron density to match the requirements of a specific catalytic transformation. scbt.comsolvias.com The combination of electron-rich alkylphosphines and electron-poor arylphosphines within a single ligand like SL-W008-1 is a sophisticated approach to balancing reactivity and selectivity. solvias.com

Exploitation of Multiple Chiral Elements: The inherent planar and central chirality of the Walphos backbone provides a rigid and highly asymmetric framework, which is essential for effective stereochemical communication between the catalyst and the substrate. scbt.comacs.org

These design efforts have established the Walphos family as a privileged class of ligands, valued for their modularity and proven effectiveness in a range of catalytic processes, particularly asymmetric hydrogenations. acs.orgnih.gov

Advanced Characterization Techniques in Ligand and Complex Analysis

Spectroscopic Methods for Ligand and Metal Complex Structural Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques are indispensable for the structural verification and purity assessment of Walphos SL-W008-1 and its subsequent metal complexes. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary methods used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy is routinely used to confirm the identity and purity of Walphos ligands. solvias.com Specifically, ³¹P and ¹H NMR are the most informative techniques.

³¹P NMR provides critical information about the electronic environment of the two distinct phosphorus atoms within the this compound structure, confirming the presence of both the dicyclohexylphosphino and the bis[3,5-bis(trifluoromethyl)phenyl]phosphino moieties.

Mass Spectrometry (MS) , often coupled with liquid chromatography (LC-MS), is utilized to confirm the molecular weight of the ligand and its complexes. googleapis.comgoogle.comgoogle.com High-Resolution Mass Spectrometry (HRMS) provides exact mass data, which is crucial for confirming the elemental composition of newly synthesized molecules and reaction products. doi.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and absolute stereochemistry.

While a specific crystal structure for this compound is not detailed in the reviewed literature, extensive crystallographic studies have been performed on closely related Walphos analogues and their metal complexes. acs.orgacs.org These studies are critical for understanding the conformational properties that influence catalytic performance. For example, the X-ray diffraction analysis of a bis(borane) adduct of a biferrocene-based Walphos analogue, (R,Sₚ,Sₚ)-2·2BH₃, revealed key structural features. acs.org The analysis showed that the two ferrocene (B1249389) units adopt an anti arrangement and the phosphino (B1201336) groups are oriented trans to each other. acs.org This type of analysis provides invaluable insight into the steric and electronic properties of the ligand framework, which is directly relevant to the behavior of this compound in catalysis. The ligand's structure is not rigid, and its conformation can be adapted upon coordination to a metal center, such as palladium. acs.orgacs.org

Table 2: Representative Crystallographic Data for a Biferrocene-Based Walphos Analogue Complex, (R,Sₚ,Sₚ)-2·2BH₃ acs.org

| Parameter | Value |

|---|---|

| Compound | (R,Sₚ,Sₚ)-2·2BH₃ |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature | 100 K |

| Fe1–C1–C11–Fe2 Dihedral Angle | 150.8° |

| C2–C1–C11–C12 Torsion Angle | 158.4° |

This data illustrates the type of information obtained from X-ray analysis for a closely related analogue, providing insight into the structural characteristics of the Walphos ligand family.

Chromatographic Methods for Product Enantiomeric Excess Determination (e.g., Chiral HPLC, SFC)

The primary function of a chiral ligand like this compound is to induce enantioselectivity in a chemical reaction. Therefore, the accurate determination of the enantiomeric excess (ee) of the product is a critical step in evaluating the catalyst's effectiveness. Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the predominant techniques for this purpose. levkingroup.com

The enantiomeric purity of the this compound ligand itself is typically very high, often ≥99% ee, which is verified during manufacturing. solvias.com

Supercritical Fluid Chromatography (SFC) is a powerful technique for separating enantiomers and is frequently used to determine the ee of products from asymmetric hydrogenations. unimi.it In the asymmetric hydrogenation of a 2-substituted pyridine (B92270), a rhodium catalyst bearing this compound was used, and the product's ee was determined by chiral SFC. unimi.it In other studies, chiral SFC was also the method of choice for determining the ee of key intermediates in the synthesis of Belzutifan. doi.org

Table 3: Example of SFC Method for Enantiomeric Excess (ee) Determination unimi.it

| Parameter | Condition |

|---|---|

| Technique | Supercritical Fluid Chromatography (SFC) |

| Column | Lux Cellulose-3 (250 x 4.6 mm) |

| Mobile Phase | Isocratic CO₂/MeOH with 25 mM DEA = 9:1 |

| Flow Rate | 4 mL/min |

| Pressure | 200 Bar |

| Temperature | 40 °C |

| Detection | 254 nm |

| Retention Time (t) | t(+) = 5.1 min, t(–) = 5.8 min |

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is another standard method. For example, the ee of β-alkynyl esters produced via a copper-hydride-catalyzed reduction using a Walphos ligand was determined by chiral HPLC with a Daicel CHIRALPAK® column. nih.gov

These chromatographic methods are essential for optimizing reaction conditions and for the quantitative assessment of a chiral catalyst's performance.

Table 4: Mentioned Chemical Compounds

| Compound Name/Identifier | Chemical Formula / Type |

|---|---|

| This compound | C₄₆H₄₄F₁₂FeP₂ |

| (R,Sₚ,Sₚ)-2·2BH₃ | Biferrocene-based Walphos analogue bis(borane) complex |

| Palladium dichloride | PdCl₂ |

| Belzutifan | Organic drug molecule |

Potential Industrial and Synthetic Utility Beyond Direct Pharmaceutical Product Development

Role in the Synthesis of Advanced Chemical Intermediates

Walphos SL-W008-1, in combination with transition metals such as rhodium and ruthenium, has demonstrated considerable efficacy as a chiral ligand in asymmetric hydrogenation reactions. unimi.itgoogle.comgoogle.com This catalytic system is instrumental in producing optically enriched compounds, which are crucial building blocks for a variety of complex molecules.

The synthesis of chiral piperidines, for example, which are prevalent motifs in many biologically active compounds, can be achieved through the asymmetric hydrogenation of pyridine (B92270) derivatives. unimi.it Research has shown that a rhodium catalyst paired with this compound can facilitate this transformation, highlighting its utility in creating these valuable intermediates. unimi.it

Furthermore, this compound has been identified as a key component in the synthesis of intermediates for Neutral Endopeptidase (NEP) inhibitors. researchgate.netmdpi.comambeed.comentegris.comsyensqo.com Patents disclose the use of a rhodium catalyst with this compound for the stereoselective hydrogenation of a tetrasubstituted olefin, a critical step in the production of these therapeutic agents. unimi.it This process underscores the ligand's ability to control stereochemistry in the formation of complex, non-pharmaceutical chemical structures that can be utilized in various fields.

The versatility of this compound extends to the synthesis of other advanced intermediates, such as optically enriched cyclobutylboronates. alfa-chemistry.comualberta.ca These compounds are valuable synthetic precursors for a wide range of chiral cyclobutanes, which are of interest in medicinal chemistry and beyond. alfa-chemistry.comualberta.ca The application of this compound in these syntheses demonstrates its broad potential in constructing complex and stereochemically defined molecular architectures.

Table 1: Performance of this compound in Asymmetric Hydrogenation

| Substrate Type | Metal Catalyst | Product Type | Key Application of Product | Source |

| Substituted Pyridinium Salts | Rhodium | Chiral Piperidines | Advanced Chemical Intermediates | unimi.it |

| Tetrasubstituted Olefins | Rhodium | NEP Inhibitor Intermediates | Advanced Chemical Intermediates | unimi.itresearchgate.netmdpi.comambeed.comentegris.comsyensqo.com |

| Prochiral Cyclobutenes | Copper | Chiral Cyclobutylboronates | Advanced Chemical Intermediates | alfa-chemistry.comualberta.ca |

Applications in Agrochemical and Specialty Chemical Production

While direct, large-scale applications of this compound in the agrochemical and specialty chemical sectors are not extensively documented, the fundamental chemistry it enables is highly relevant. Phosphine (B1218219) ligands are crucial in the synthesis of active ingredients for agrochemicals and other fine chemicals. syensqo.comscbt.comalfa-chemistry.com The catalytic processes facilitated by these ligands, such as cross-coupling and hydrogenation reactions, are foundational in the production of a wide array of specialty chemicals. syensqo.comscbt.comalfa-chemistry.com

The structural motifs found in many agrochemicals, such as chiral amines and substituted heterocycles, are accessible through the asymmetric hydrogenation reactions catalyzed by systems like Rhodium-Walphos SL-W008-1. unimi.it For instance, the synthesis of 1,2,3,4-tetrahydroquinolines, which have applications in both pharmaceuticals and agrochemicals, often relies on the asymmetric hydrogenation of quinolines. unimi.it The demonstrated ability of this compound to effectively catalyze such transformations suggests its potential utility in the agrochemical industry.

The broader class of ferrocenyl phosphine ligands, to which this compound belongs, is recognized for its utility in a range of catalytic reactions that are pivotal in the production of specialty chemicals. nih.gov These reactions include carbon-carbon and carbon-heteroatom bond-forming reactions, which are essential for constructing the complex molecular frameworks of many high-value chemical products. nih.gov

Catalysis in Materials Science and Polymer Modification

The unique electronic and structural properties of ferrocene-based compounds make them attractive candidates for applications in materials science and polymer chemistry. nih.govresearchgate.net Ferrocene (B1249389) derivatives have been explored as catalysts in polymerization reactions and as components in the development of novel materials with tailored properties. nih.govresearchgate.net

Phosphine ligands are utilized in industrial polymer manufacturing, playing a role in reactions like oligomerization and polymerization. entegris.comentegris.com The combination of a phosphine and a ferrocene moiety in this compound suggests its potential as a catalyst or ligand in the synthesis of advanced polymers. Ferrocenyl phosphine ligands have been incorporated into polymer backbones to create supported catalysts, which can offer advantages in terms of catalyst recovery and reuse. csic.esdoi.org

Role in Polymer Additives

While there is no specific data on this compound as a polymer additive, the constituent components of the molecule—a ferrocene unit and phosphine groups—are relevant to this area. Ferrocene and its derivatives can be used as additives to modify the properties of polymers. nih.gov Phosphine-containing molecules are also used as polymer additives, for example, as antioxidants or stabilizers. ambeed.com This suggests a potential, though unexplored, role for this compound or similar structures in the formulation of polymeric materials to enhance their performance characteristics.

Contributions to Flame Retardancy Mechanisms

Ferrocene and its derivatives have been investigated for their potential as flame retardants and smoke suppressants in polymers. alfa-chemistry.comnih.gov The mechanism of their action often involves the promotion of char formation, which acts as a barrier to heat and mass transfer, thereby impeding the combustion process. alfa-chemistry.com The iron center in ferrocene can also act catalytically to promote cross-linking and charring of the polymer matrix. alfa-chemistry.com

Phosphorus-based compounds, including phosphines and their oxides, are a well-established class of non-halogenated flame retardants. researchgate.netmdpi.com They can exert their flame-retardant effect in both the condensed phase (by promoting char formation) and the gas phase (by scavenging flammable radicals). researchgate.net Given that this compound contains both a ferrocene core and phosphine functionalities, it is conceivable that it could contribute to flame retardancy through a synergistic interaction of these two components. However, specific studies to validate this hypothesis for this compound are lacking.

Atom Economy and Green Chemistry Principles in Catalytic Processes

Asymmetric hydrogenation, a key application of this compound, is an inherently atom-economical process, as it involves the addition of a hydrogen molecule to a substrate with no byproducts. unimi.it This aligns well with the principles of green chemistry, which seek to maximize the incorporation of all materials used in the process into the final product.

The use of catalytic amounts of this compound in conjunction with a transition metal to achieve high yields and enantioselectivities is a prime example of efficient and sustainable chemical synthesis. unimi.itgoogle.com Catalytic processes, by their nature, reduce waste compared to stoichiometric reactions. The high efficiency and selectivity of the this compound system can lead to cleaner reaction profiles, simplifying purification and reducing the generation of solvent and energy-intensive waste streams. unimi.it

The development of highly active and selective catalysts like this compound is a continuous goal in green chemistry. By enabling the synthesis of complex chiral molecules in a more direct and efficient manner, such catalysts contribute to more sustainable manufacturing processes across the chemical industry.

Table 2: Green Chemistry Aspects of this compound Catalysis

| Green Chemistry Principle | Relevance to this compound Catalysis | Source |

| Atom Economy | Asymmetric hydrogenation is 100% atom economical. | unimi.it |

| Catalysis | Utilizes small amounts of catalyst for high product turnover, reducing waste. | unimi.itgoogle.com |

| Design for Energy Efficiency | High catalyst efficiency can lead to milder reaction conditions. | |

| Reduce Derivatives | Enables direct asymmetric synthesis, potentially reducing the need for protecting groups. |

Environmental and Sustainability Considerations

Environmental Fate and Degradation Pathways of Ligand Residues

Specific environmental fate and degradation studies for Walphos SL-W008-1 are not extensively documented in public literature. However, an understanding of its degradation can be inferred from the known chemistry of its core structural components: a ferrocene (B1249389) backbone, dicyclohexylphosphine (B1630591), and bis(3,5-bis(trifluoromethyl)phenyl)phosphine moieties.

The ferrocene unit, an organoiron compound, is known for its stability but can be susceptible to oxidation, particularly of the iron center from Fe(II) to Fe(III) under certain environmental conditions. mdpi.com This oxidation can alter the compound's properties and subsequent degradation pathway. The phosphine (B1218219) groups are prone to oxidation, converting into the corresponding phosphine oxides. This is a common deactivation and degradation pathway for phosphine ligands. The ultimate environmental degradation would involve the breakdown of the cyclopentadienyl (B1206354) rings and the cleavage of the carbon-phosphorus bonds, though the specific pathways and rates are undetermined. The fluorinated phenyl groups are generally persistent and may degrade slowly in the environment.

The potential for bioaccumulation and ecotoxicity of any residual ligand or its degradation products is a key consideration, particularly given the presence of the organometallic ferrocene core and fluorinated aromatic groups.

Table 1: Postulated Degradation of this compound Structural Components

| Structural Component | Likely Degradation Pathway/Product | Environmental Consideration |

| Ferrocene Core | Oxidation of Fe(II) to Fe(III); potential for eventual ring-opening and decomposition. mdpi.com | Release of iron into the environment; fate of cyclopentadienyl rings. |

| Dicyclohexylphosphine & Aromatic Phosphine Moieties | Oxidation to corresponding phosphine oxides. | Phosphine oxides are generally more stable and polar than phosphines. |

| Trifluoromethylphenyl Groups | Generally high persistence; slow degradation under environmental conditions. | Potential for persistence and bioaccumulation of fluorinated compounds. |

Strategies for Catalyst Recycling and Ligand Recovery

The use of homogeneous catalysts, such as rhodium or palladium complexes of this compound, is advantageous for achieving high activity and selectivity. However, a major drawback is the difficulty in separating the catalyst from the product mixture, which is crucial for both economic viability (due to the high cost of precious metals and complex ligands) and environmental responsibility (to prevent metal contamination of the final product and waste streams). nih.govgatech.edu

Several strategies have been developed to address the challenge of recycling homogeneous catalysts, which are applicable to systems employing this compound. acs.orgresearchgate.net The ability to recover and reuse these valuable components is a cornerstone of sustainable catalysis. chiralpedia.com

Key recovery and recycling strategies include:

Organic Solvent Nanofiltration (OSN): This membrane-based separation technique allows for the retention of the larger catalyst complex while permitting the smaller product molecules to pass through. researchgate.netrsc.org It is an energy-efficient method that can be operated under mild conditions, preserving the integrity of the catalyst. rsc.org Successful multi-cycle reuse of homogeneous catalysts recovered via OSN has been demonstrated in pharmaceutical manufacturing contexts. rsc.orgrsc.org

Biphasic Catalysis: This approach involves using two immiscible liquid phases. The catalyst is designed to be soluble in one phase (e.g., an aqueous or fluorous phase), while the reactants and products are soluble in the other (typically an organic phase). gatech.eduuva.nl After the reaction, the phases are separated, allowing the catalyst phase to be easily recovered and reused.

Precipitation/Crystallization: The catalyst or the product can be selectively precipitated or crystallized from the reaction mixture by changing conditions such as temperature or solvent composition. acs.org In some processes, the product crystallizes out of the solution, leaving the catalyst behind for subsequent cycles. acs.org

Immobilization on Supports: The catalyst can be anchored to a solid support (heterogenization) or a soluble polymer. nih.gov This facilitates separation by simple filtration. However, care must be taken to ensure that the catalytic activity and selectivity are not compromised by the support or potential mass-transfer limitations. nih.gov

Electrochemical Recovery: An emerging technique involves using redox-active electrodes to capture and then release the soluble catalyst from the reaction mixture by applying or removing an electrical potential. chemistryviews.org This method offers a highly selective, room-temperature process for catalyst recycling. chemistryviews.org

Table 2: Overview of Catalyst Recycling Strategies

| Strategy | Principle | Applicability to this compound Systems |

| Organic Solvent Nanofiltration (OSN) | Size-exclusion separation using a membrane to retain the catalyst complex while the product passes through. rsc.org | Highly suitable, as the metal-Walphos complex is significantly larger than typical small-molecule products. |

| Biphasic Systems | Catalyst is confined to a phase (e.g., aqueous, fluorous) separate from the product phase. uva.nl | Would require modification of the ligand to impart specific solubility, creating a new derivative. |

| Precipitation/Crystallization | Selective precipitation of the catalyst or product from the reaction solution by altering conditions. acs.org | Potentially applicable, depending on the solubility profiles of the specific catalyst complex and product. |

| Immobilization | Anchoring the catalyst to a solid or soluble polymer support for easy filtration. nih.gov | Feasible, but may require linker chemistry and could impact catalytic performance. |

| Electrochemical Recovery | Reversible binding of the catalyst to a redox-active electrode. chemistryviews.org | Promising for ferrocene-based ligands due to their inherent redox activity. |

Life Cycle Assessment of this compound Catalyzed Processes

A Life Cycle Assessment (LCA) is a comprehensive methodology used to evaluate the environmental impacts of a product or process throughout its entire life cycle—from raw material extraction to final disposal ("cradle-to-grave"). ncsu.eduresearchgate.net For a chemical process catalyzed by a this compound complex, a "cradle-to-gate" assessment, covering all steps up to the synthesis of the final product, is typically performed. researchgate.netrsc.org

While a specific LCA for a process using this compound is not publicly available, the framework for such an analysis can be outlined. Conducting an LCA is crucial for identifying environmental hotspots and guiding the development of more sustainable manufacturing routes. rsc.orgworldscientific.com

The LCA process consists of four main stages:

Goal and Scope Definition: This stage defines the purpose of the study, the system boundaries (e.g., cradle-to-gate), and the functional unit (e.g., the environmental impact per kilogram of product). For a Walphos-catalyzed process, the goal would be to quantify the environmental footprint and compare it to alternative synthetic routes.

Life Cycle Inventory (LCI) Analysis: This involves compiling all inputs (raw materials, energy, water) and outputs (products, by-products, waste, emissions) for every step within the system boundary. This would include:

Synthesis of the this compound ligand itself, including precursors like ferrocene and phosphine reagents.

The precious metal catalyst precursor (e.g., rhodium or palladium salts).

Solvents used in the reaction, work-up, and purification steps.

Energy consumption for heating, cooling, and stirring.

Waste streams, including solvent waste, aqueous waste, and solid waste.

Life Cycle Impact Assessment (LCIA): The inventory data is translated into potential environmental impacts. Key impact categories relevant to a Walphos-catalyzed process would include:

Global Warming Potential: Primarily from energy consumption (electricity, steam) and solvent production/incineration.

Resource Depletion: Especially concerning the use of scarce precious metals like rhodium.

Ecotoxicity and Human Toxicity: Related to solvents, reagents, and potential release of metal or ligand residues.

Waste Generation: The Process Mass Intensity (PMI), which is the total mass of materials used to produce a certain mass of product, is a key metric in the pharmaceutical industry. rsc.org

Interpretation: The results of the LCI and LCIA are analyzed to identify the main drivers of environmental impact. For complex pharmaceutical syntheses, energy use and solvent consumption are often the largest contributors. researchgate.net The interpretation stage provides a basis for process optimization, such as implementing catalyst recycling (which would significantly reduce the impact of resource depletion) and choosing greener solvents. rsc.org

Future Research Directions and Challenges

Development of Novel Walphos Ligand Architectures

A primary avenue of future research lies in the rational design and synthesis of new Walphos ligand architectures. The goal is to fine-tune the catalyst's performance by modifying its structural framework. One promising approach involves the creation of biferrocene-based analogues, where the phenyl backbone ring of a traditional Walphos ligand is substituted with a second ferrocene (B1249389) unit. acs.org This modification fundamentally alters the ligand's bite angle and electronic properties, potentially bridging the structural gap between existing ligand families and unlocking new reactivity. acs.org

Another strategy focuses on synthesizing analogues with achiral biferrocene backbones or developing C₁-symmetric diphosphines, which allow for the independent adjustment of each phosphine (B1218219) group's properties. researchgate.netresearchgate.net Although the synthesis of such C₁-symmetric ligands can be challenging, they offer a higher degree of tunability. researchgate.net Researchers have also developed methods to create novel ferrocenyl-aryl-based diphosphine ligands and P-chiral phosphorus ligands with conformationally rigid backbones, which can lead to more predictable catalytic behavior. researchgate.nettcichemicals.com These new architectures are designed to enhance stability, selectivity, and activity in catalytic cycles.

Table 1: Examples of Novel Walphos-Type Ligand Architectures

| Ligand Architecture | Key Feature | Synthetic Approach | Potential Advantage |

| Biferrocene Analogues | Phenyl backbone replaced by a second ferrocene unit. acs.org | Diastereoselective Negishi coupling of non-identical ferrocene fragments. acs.org | Bridges structural gap between ligand families; alters steric and electronic profile. acs.org |

| Achiral Backbone Analogues | Utilizes an achiral 2,2″-biferrocenediyl backbone. researchgate.net | Synthesis from achiral biferrocene precursors. researchgate.net | Simplifies synthesis while exploring the impact of chirality solely from other ligand elements. |

| C₁-Symmetric Diphosphines | Allows for independent fine-tuning of each phosphine motif. researchgate.net | Often involves more complex, multi-step synthetic routes. researchgate.net | High degree of tunability for optimizing catalyst performance for specific reactions. |

| P-Chiral Phosphorus Ligands | Incorporates chirality at the phosphorus atom within a rigid benzoheterophosphole backbone. tcichemicals.com | Designed synthesis to introduce a P-chiral center. tcichemicals.com | Enhanced conformational rigidity and air stability, leading to predictable conformations and easier handling. tcichemicals.com |

Expansion of Catalytic Reaction Scope and Substrate Diversity

While Walphos ligands are established in reactions like asymmetric hydrogenation and certain cross-couplings, a significant challenge is to broaden their applicability to a more diverse range of chemical transformations and substrates. acs.orgresearchgate.net Research is actively exploring their use in copper-catalyzed reactions, such as the stereoselective allylic substitution of vinylboronic esters and the conjugate reduction of activated enynes. rsc.orgbeilstein-journals.orgnih.gov In one instance, a Walphos ligand with electron-withdrawing groups (SL-W008-1's relative, ligand 17 ) was found to be highly effective for the regio- and enantioselective reduction of a broad range of enynes, showcasing how tuning electronics can expand scope. rsc.org

Future work aims to apply these catalytic systems to more complex and sterically demanding substrates, which often fail to react with high selectivity using existing catalysts. researchgate.net For instance, while Rhodium-Walphos systems are effective for some β-alkyl-substituted substrates, their performance can diminish with more hindered β-aryl variants. researchgate.net Expanding the substrate scope includes targeting new classes of molecules like ynones and acetylenic sulfones. rsc.org The successful application of a Rhodium/Walphos SL-W008-1 system in the highly enantioselective hydrogenation for synthesizing β-amino acid derivatives demonstrates a key step in this direction. core.ac.uk

Table 2: Selected Applications of Walphos Ligands in Expanding Reaction Scope

| Reaction Type | Metal Catalyst | Substrate Class | Walphos Ligand Example | Achieved Selectivity |

| Asymmetric Hydrogenation | Rhodium | Precursors to β-amino acid derivatives. core.ac.uk | SL-W008-1 | High yield and enantioselectivity (89% ee). core.ac.uk |

| Asymmetric Hydrogenation | Rhodium | β-Substituted α,β-unsaturated phosphonates. researchgate.net | (Sc,Sp)-WalPhos | Good to excellent enantioselectivities (86–98% ee). researchgate.net |

| Atroposelective Negishi Coupling | Palladium | Functionalized pyridine (B92270) and quinazoline (B50416) moieties. figshare.com | W057-2 (Walphos-type) | Excellent selectivity for the desired atropisomer. figshare.com |

| Copper-Catalyzed Conjugate Reduction | Copper Hydride | Activated enynes. rsc.org | Ligand 17 (a 3,5-bis(trifluoromethyl) Walphos) | Excellent enantioselectivity (99% ee) and regioselectivity. rsc.org |

| Copper-Catalyzed Allylic Substitution | Copper(I) Chloride | Vinylboronic esters. beilstein-journals.orgnih.gov | Walphos ligand (L2) | Up to 99% ee. beilstein-journals.orgnih.gov |

Advanced Computational Modeling for Catalyst Discovery and Optimization

The traditional trial-and-error approach to catalyst development is being superseded by advanced computational methods. numberanalytics.com Machine learning and Density Functional Theory (DFT) are becoming indispensable tools for accelerating the discovery and optimization of catalysts based on Walphos ligands. researchgate.netnih.gov Statistical tools like multivariate linear regression (MLR) have been successfully used to model reaction outcomes. figshare.comresearchgate.net In one study, computational descriptors for a range of Walphos ligands were correlated with experimental results to predict the optimal ligand for an atroposelective Negishi coupling, significantly reducing experimental effort. figshare.comresearchgate.net

Future directions involve creating comprehensive DFT-derived databases of bisphosphine ligands to map chemical space and predict catalytic performance across multiple objectives, such as yield and enantioselectivity. researchgate.netresearchgate.net These in silico models allow for the virtual screening of vast ligand libraries to identify candidates with superior performance before they are synthesized and tested in the lab. nih.gov This data-driven approach, which combines quantum chemical calculations with machine learning algorithms, represents a paradigm shift in catalyst design, enabling more rapid and efficient development of next-generation Walphos-based catalysts. researchgate.netnih.gov

Table 3: Computational Approaches for Walphos Catalyst Optimization

| Computational Method | Application | Key Finding/Outcome |

| Multivariate Linear Regression (MLR) | Prediction of ligand performance in atroposelective Negishi coupling. figshare.comresearchgate.net | Informed the selection of the best Walphos ligand (W057-2), affording the product with excellent selectivity. figshare.comresearchgate.net |

| Machine Learning Workflow & DFT | Multi-objective optimization of reactions using chiral bisphosphine ligands. researchgate.netresearchgate.net | Led to the prediction and validation of significantly improved ligands by modeling yield, stereoselectivity, and regioselectivity simultaneously. researchgate.netresearchgate.netnih.gov |

| Chemical Space Mapping | Visualization of reactivity patterns based on ligand sterics, electronics, and geometry. nih.govresearchgate.net | Established a method to identify active catalysts from a database of >550 bisphosphine ligands and guide experimental screening. researchgate.netresearchgate.net |

Integration of Walphos SL-W008-1 Catalysis into Continuous Flow Processes

Translating successful batch catalytic reactions to continuous flow processes is a key goal for improving efficiency, safety, and scalability in chemical manufacturing. nih.gov While direct examples of this compound in flow chemistry are not yet widespread, this is a critical area for future research. The principles have been demonstrated with related systems; for instance, continuous asymmetric hydrogenation has been achieved in supercritical carbon dioxide using immobilized phosphine ligands. acs.orgresearchgate.net